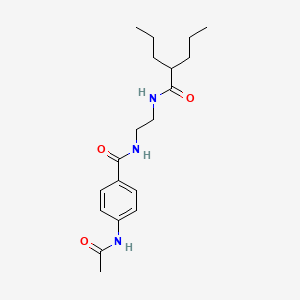

4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-(2-propylpentanoylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-4-6-15(7-5-2)18(24)20-12-13-21-19(25)16-8-10-17(11-9-16)22-14(3)23/h8-11,15H,4-7,12-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFVTYXYLAVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide typically involves multiple steps. One common method includes the acylation of an amine precursor with an acyl chloride or anhydride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and real-time monitoring of reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include signal transduction cascades that regulate cell function and survival.

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

Compounds such as 4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117) and 4-Acetamido-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide (TG7-146) share the acetamido-benzamide core but replace the propylpentanamido group with methyl-indole substituents .

Key Differences :

Methoxy-Substituted Benzamides

Compounds such as N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) feature methoxy or hydroxy groups on the benzene ring, altering electronic properties .

Key Differences :

Fluorinated and Charged Analogues

3-Fluoro-4-(2-fluorobenzamido)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-157) and 4-acetamido-N-(2-amino-4-fluorophenyl)benzamide incorporate fluorine atoms or ionizable groups, impacting solubility and metabolic stability .

Key Differences :

Benzimidazole Derivatives

Benzimidazole-containing compounds like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) exhibit antimicrobial and anticancer activities due to their planar aromatic systems .

| Property | Target Compound | W1 |

|---|---|---|

| Core Structure | Benzamide | Benzimidazole-benzamide hybrid |

| Bioactivity | Not reported | Antimicrobial, anticancer |

| Mechanism | Unknown | DNA intercalation (hypothesized) |

Key Differences :

- Benzimidazole derivatives like W1 leverage heterocyclic aromaticity for DNA interaction, whereas the target compound’s activity (if any) may rely on protein-binding via its acetamido and alkyl motifs .

Biological Activity

4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. Its structural features suggest it may interact with various biological targets, making it a candidate for research into enzyme inhibition, protein binding, and possible anti-inflammatory or anticancer effects.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C_{16}H_{26}N_{2}O_{2}

- Molecular Weight : 290.39 g/mol

- Functional Groups : Acetamido, amide, and aromatic benzamide moieties.

This compound primarily functions through the inhibition of specific enzymes. It is hypothesized to bind to active sites of target enzymes, thereby blocking their activity. The inhibition of these enzymes can lead to various biological effects, including:

- Reduced Inflammation : By inhibiting pro-inflammatory pathways.

- Anticancer Activity : Through modulation of cell cycle and apoptosis pathways.

Target Enzymes

- Histone Deacetylases (HDACs) : The compound has shown potential as a selective inhibitor of HDAC1 and HDAC2, which are involved in regulating gene expression through histone modification.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity:

-

In Vitro Studies :

- The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, preliminary evaluations indicated an IC50 value of approximately 11.3 μM against HepG2 liver cancer cells, suggesting moderate potency .

- Molecular docking studies have revealed interactions with key kinases such as VEGFR-2 and ERK-2, which are critical in cancer signaling pathways .

- High Throughput Screening :

Case Studies

Several studies have highlighted the efficacy of compounds structurally similar to this compound:

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that this compound may be well absorbed due to its solubility in DMSO and saline mixtures. Toxicity assessments have shown that while some derivatives exhibit cytotoxicity comparable to established chemotherapeutics like imatinib, most compounds maintain lower toxicity levels at therapeutic concentrations .

Q & A

Q. Q1. What are the key synthetic methodologies for 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide, and how can purity be ensured during synthesis?

A1. The compound is synthesized via multi-step reactions involving carboxamide coupling and purification using mass-directed preparative liquid chromatography (LC) to ensure high purity (>95%) . Key steps include:

- Amide bond formation : Coupling of 4-acetamidobenzoic acid derivatives with ethylenediamine intermediates under carbodiimide activation (e.g., EDC·HCl) .

- Purification : Mass-directed LC with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate the target compound and remove byproducts .

- Validation : Purity assessment via HPLC-UV (λ = 254 nm) and LC-MS for molecular weight confirmation .

Q. Q2. How can the structural integrity of this compound be verified post-synthesis?

A2. Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR). For example, the acetamido group typically shows a singlet at δ 2.1 ppm (CH₃) and a carbonyl signal at δ 168–170 ppm .

- Infrared spectroscopy : Identify amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₆N₃O₃: 332.1971) .

Q. Q3. What physicochemical properties are critical for optimizing solubility and stability in biological assays?

A3. Key parameters include:

- LogP : Calculated using software like MarvinSuite or experimental shake-flask methods. A logP >3 may indicate poor aqueous solubility, necessitating DMSO solubilization .

- pKa : Determine ionization states (e.g., amide groups may have pKa ~0–2, requiring pH adjustment for stability) .

- Thermal stability : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

A4. Use iterative medicinal chemistry approaches:

- Scaffold modification : Synthesize analogs with variations in the propylpentanamido chain (e.g., alkyl chain length, branching) to assess hydrophobic interactions .

- Bioisosteric replacement : Substitute the acetamido group with sulfonamides or ureas to modulate hydrogen-bonding capacity .

- In vitro assays : Test analogs against target enzymes (e.g., bacterial phosphopantetheinyl transferases) using fluorescence-based activity assays .

- Statistical modeling : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. Q5. What experimental strategies resolve contradictions in activity data across different assay systems?

A5. Address discrepancies via:

- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme concentrations .

- Counter-screening : Test compounds against off-target enzymes (e.g., human PPTases) to rule out non-specific effects .

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

Q. Q6. How can factorial design optimize reaction conditions for scaled-up synthesis?

A6. Implement a 2³ factorial design to test variables:

Q. Q7. What computational tools are recommended for predicting metabolic pathways or toxicity?

A7. Leverage in silico platforms:

Q. Q8. How can crystallography or molecular docking elucidate binding modes with target proteins?

A8. Combine experimental and computational methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.